N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine
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Overview
Description
N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine: is an organic compound characterized by the presence of an ethylbenzyl group attached to a trifluoromethanamine moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine typically involves a multi-step process. One common route includes:
Nitration: of 4-ethylbenzyl chloride to introduce a nitro group.
Reduction: of the nitro group to form the corresponding amine.
Substitution: reaction with trifluoromethylamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism by which N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
- N-(4-ethylbenzyl)-N-methylamine
- N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine
- N-(4-chlorophenyl)-N’-(4-ethylbenzyl)ethanediamide
Uniqueness: N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C10H12F3N/c1-2-8-3-5-9(6-4-8)7-14-10(11,12)13/h3-6,14H,2,7H2,1H3 |
InChI Key |
UBTNDJBAAZSBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(F)(F)F |
Origin of Product |
United States |
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